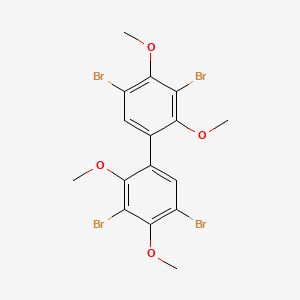
3,3',5,5'-Tetrabromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl: is a brominated biphenyl compound characterized by the presence of four bromine atoms and four methoxy groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl typically involves the bromination of 2,2’,4,4’-tetramethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Debrominated biphenyl compounds.
Substitution: Biphenyl derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medical Research:
Industry:
Flame Retardants: The brominated structure makes it suitable for use in flame retardant formulations.
Electronics: It is used in the production of electronic components, such as printed circuit boards.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol
- 2,2’-Dibromobiphenyl
Comparison:
- 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other brominated biphenyls.
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene contains sulfur atoms, which impart different electronic properties and potential applications in organic electronics.
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol has hydroxyl groups, making it more suitable for applications requiring hydrogen bonding.
- 2,2’-Dibromobiphenyl has fewer bromine atoms, resulting in different reactivity and applications .
Properties
CAS No. |
61344-05-6 |
|---|---|
Molecular Formula |
C16H14Br4O4 |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
1,3-dibromo-5-(3,5-dibromo-2,4-dimethoxyphenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H14Br4O4/c1-21-13-7(5-9(17)15(23-3)11(13)19)8-6-10(18)16(24-4)12(20)14(8)22-2/h5-6H,1-4H3 |
InChI Key |
FFDRIGVSBXRPDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C2=CC(=C(C(=C2OC)Br)OC)Br)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















